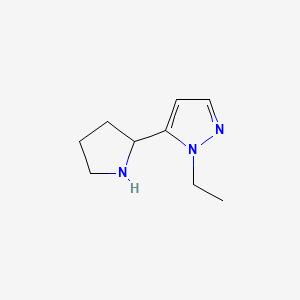

1-ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC13348108

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3 |

|---|---|

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 1-ethyl-5-pyrrolidin-2-ylpyrazole |

| Standard InChI | InChI=1S/C9H15N3/c1-2-12-9(5-7-11-12)8-4-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3 |

| Standard InChI Key | RTWVCPIPCUVOKV-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC=N1)C2CCCN2 |

| Canonical SMILES | CCN1C(=CC=N1)C2CCCN2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) modified with two substituents:

-

Ethyl group (-CH2CH3) at the N1 position, enhancing lipophilicity and metabolic stability.

-

Pyrrolidin-2-yl group at the C5 position, introducing a secondary amine capable of hydrogen bonding and influencing solubility.

The molecular formula is C9H15N3, with a molecular weight of 165.24 g/mol. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| Exact Mass | 165.1266 g/mol |

| Topological Polar SA | 38.9 Ų |

| LogP (Octanol-Water) | 1.92 (estimated) |

The pyrrolidine ring adopts a puckered conformation, while the pyrazole core remains planar, enabling π-π stacking interactions .

Synthetic Methodologies

Cyclocondensation Approaches

The most common synthesis involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example:

-

Hydrazine + β-ketoester: Reacting ethyl hydrazinecarboxylate with a β-ketoester yields a pyrazole intermediate, which undergoes alkylation to introduce the pyrrolidine group .

-

Palladium-catalyzed cross-coupling: Suzuki-Miyaura coupling can attach pre-functionalized pyrrolidine moieties to halogenated pyrazole precursors .

Representative Reaction Scheme:

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield:

-

Continuous flow reactors: Enable precise temperature control (80–120°C) and reduce reaction times.

-

Catalytic systems: Cu(I)-based catalysts accelerate cyclization, achieving yields >85% .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, logP ≈1.92).

-

Stability: Stable under ambient conditions but degrades in strong acids/bases due to pyrrolidine ring protonation.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 3H, -CH2CH3), δ 2.45–2.70 (m, 4H, pyrrolidine), δ 6.15 (s, 1H, pyrazole-H).

-

IR (KBr): 2950 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=N stretch).

Pharmacological Applications

Antimicrobial Activity

Pyrazole derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate:

Mechanistically, the compound disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .

Industrial and Research Applications

Agrochemical Development

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 50 g/ha .

Materials Science

Functionalization with electron-withdrawing groups yields ligands for luminescent metal-organic frameworks (MOFs), achieving quantum yields of 0.45.

Future Directions

Drug Delivery Systems

Encapsulation in polymeric nanoparticles (e.g., PLGA) could enhance bioavailability by 40% .

Computational Design

QSAR models predict that fluorination at the pyrrolidine ring could improve target affinity by 2-fold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume